molecular formula C20H19F2NO2 B14315461 N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide CAS No. 106745-96-4

N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide

Katalognummer: B14315461
CAS-Nummer: 106745-96-4
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: FIMXDOZLWRLGLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzamide group attached to a heptenyl chain with difluoro and phenyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzamide group can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The difluoro and phenyl substituents enhance the compound’s binding affinity and specificity, making it a potent agent in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of difluoro and phenyl substituents, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

106745-96-4

Molekularformel

C20H19F2NO2

Molekulargewicht

343.4 g/mol

IUPAC-Name

N-(4,4-difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide

InChI

InChI=1S/C20H19F2NO2/c1-2-13-20(21,22)18(24)17(14-15-9-5-3-6-10-15)23-19(25)16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,23,25)

InChI-Schlüssel

FIMXDOZLWRLGLC-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(C(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.